molecular formula C16H14ClFO2 B1327474 4'-Chloro-2'-fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-45-1

4'-Chloro-2'-fluoro-3-(2-methoxyphenyl)propiophenone

Cat. No. B1327474
CAS RN: 898770-45-1
M. Wt: 292.73 g/mol
InChI Key: WYMBOPQHTDWCJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4’-Chloro-2’-fluoro-3-(2-methoxyphenyl)propiophenone” is not well-documented in the available resources . It’s possible that it could be synthesized from related compounds through various organic reactions, but without specific literature or resources, it’s difficult to provide a detailed synthesis analysis.

Scientific Research Applications

Organic Synthesis

4’-Chloro-2’-fluoro-3-(2-methoxyphenyl)propiophenone: is a valuable intermediate in organic synthesis. Its unique structure, featuring a halogenated aromatic ring and a ketone functional group, makes it a versatile precursor for constructing complex organic molecules. It can be used in various coupling reactions, such as the Suzuki-Miyaura cross-coupling, to synthesize heterobiaryls .

Agrochemical Development

There is potential for 4’-Chloro-2’-fluoro-3-(2-methoxyphenyl)propiophenone to be used in the development of new agrochemicals. Its structural motifs are similar to those found in certain herbicides, suggesting possible applications in weed control and crop protection .

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMBOPQHTDWCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644195
Record name 1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2'-fluoro-3-(2-methoxyphenyl)propiophenone

CAS RN

898770-45-1
Record name 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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